molecular formula C19H20N4O B2959098 3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034283-21-9

3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2959098
CAS No.: 2034283-21-9
M. Wt: 320.396
InChI Key: FIIFQVDFDOSFBI-UHFFFAOYSA-N
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Description

3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core with a cyano group and a pyridinyl-piperidinyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Scientific Research Applications

3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

Target of Action

The primary target of 3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is the nuclear hormone receptor known as retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) . RORC2 is a promising target for the treatment of autoimmune diseases .

Mode of Action

This compound acts as an inverse agonist of RORC2 . It binds to RORC2 with high affinity, inhibiting the production of IL-17, a key pro-inflammatory cytokine . This interaction results in a reduction of inflammation, particularly in Th17 cells .

Biochemical Pathways

The action of this compound primarily affects the IL-17 pathway . By inhibiting the production of IL-17, it disrupts the signaling cascade that leads to inflammation. This can have downstream effects on various immune responses, potentially alleviating symptoms of autoimmune diseases .

Pharmacokinetics

The pharmacokinetic properties of this compound include good metabolic stability and oral bioavailability . These properties are crucial for the compound’s effectiveness, as they ensure that it can be efficiently absorbed, distributed, metabolized, and excreted (ADME). The compound’s bioavailability ensures that a sufficient amount of the drug reaches the target site to exert its therapeutic effect .

Result of Action

The result of the compound’s action is a reduction in IL-17 levels and, consequently, a decrease in inflammation . In a preclinical in vivo animal model, oral administration of the compound was shown to reduce skin inflammation .

Future Directions

The future directions for “3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide” could involve further studies to explore its potential in the treatment of autoimmune diseases, given its role as an inverse agonist of RORC2 . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidinyl Moiety: The piperidinyl group is synthesized through a series of reactions starting from pyridine. This involves the formation of a piperidine ring, which is then functionalized to introduce the desired substituents.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts under basic conditions.

    Coupling with Benzamide: The final step involves coupling the piperidinyl moiety with benzamide. This is typically achieved through an amide bond formation reaction, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide: Similar structure but with a different position of the pyridine ring.

    3-cyano-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide: Another positional isomer with the pyridine ring in a different position.

    N-(4-cyanophenyl)-N’-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea: A structurally related compound with a urea moiety instead of a benzamide.

Uniqueness

3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-cyano-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c20-12-16-3-1-4-17(11-16)19(24)22-13-15-6-9-23(10-7-15)18-5-2-8-21-14-18/h1-5,8,11,14-15H,6-7,9-10,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIFQVDFDOSFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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